molecular formula C22H22ClF3N2O5S B11105783 Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester

Cat. No.: B11105783
M. Wt: 518.9 g/mol
InChI Key: JRIWVHXDYWPAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester is a complex organic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene core, a carboxylic acid group, and various functional groups such as chlorobenzoylamino, ethoxycarbonyl, and trifluoroethylamino

Preparation Methods

The synthesis of Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylic acid group and other functional groups. The synthetic route typically involves the following steps:

Scientific Research Applications

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[1-(3-chlorobenzoylamino)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino)-, methyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H22ClF3N2O5S

Molecular Weight

518.9 g/mol

IUPAC Name

methyl 2-[[2-[(3-chlorobenzoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22ClF3N2O5S/c1-3-33-20(31)21(22(24,25)26,27-17(29)12-7-6-8-13(23)11-12)28-18-16(19(30)32-2)14-9-4-5-10-15(14)34-18/h6-8,11,28H,3-5,9-10H2,1-2H3,(H,27,29)

InChI Key

JRIWVHXDYWPAIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.